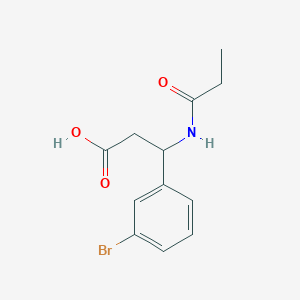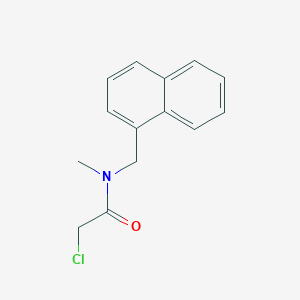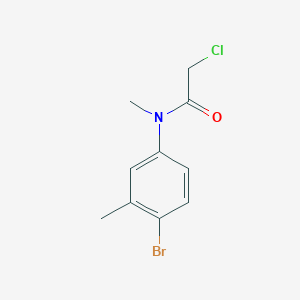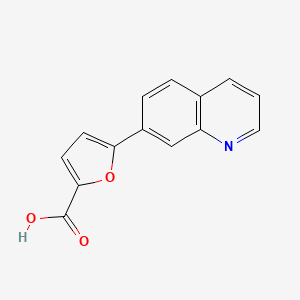
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid, also known as BrPA, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. BrPA belongs to the family of alkylating agents, which are known for their ability to modify DNA and RNA molecules, leading to cell death.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid is not fully understood, but it is thought to involve the inhibition of glycolysis, the process by which cells convert glucose into energy. This compound has been shown to inhibit the activity of hexokinase, an enzyme that is involved in the first step of glycolysis. This inhibition leads to a decrease in ATP production, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen. In addition, this compound has been shown to induce autophagy, a process by which cells recycle damaged or unwanted cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has been shown to be effective against a variety of cancer cell lines. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid. One area of research is to further elucidate its mechanism of action, particularly with regard to its effects on glycolysis. Another area of research is to investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in animal models and in humans.
Méthodes De Synthèse
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-bromobenzaldehyde with propanoyl chloride, followed by the reaction of the resulting product with 3-aminopropionic acid. This process yields this compound, which is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models of cancer.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-3-(propanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-11(15)14-10(7-12(16)17)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDURHXZODNNQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)

